(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione
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Overview
Description
(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring. This compound is part of the pyrrolopyrazine family, which is known for its diverse biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .
Mechanism of Action
Target of Action
Compounds with the pyrrolopyrazine scaffold have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It has been found to exhibit a potent inhibitory effect on multidrug-resistant staphylococcus aureus .
Biochemical Pathways
Pyrrolopyrazine derivatives have been shown to exhibit various biological activities, suggesting that they may interact with multiple pathways .
Result of Action
The compound has been shown to have a potent inhibitory effect on multidrug-resistant Staphylococcus aureus . It also exhibits strong antioxidant activity , which suggests that it could be useful as a preventive agent against free-radical associated diseases .
Action Environment
The action, efficacy, and stability of (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be influenced by various environmental factors. For instance, it has been isolated from a marine bacteria Bacillus tequilensis , suggesting that it may be stable and active in marine environments.
Preparation Methods
The synthesis of (7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be achieved through various synthetic routes. Common methods include cyclization, ring annulation, and cycloaddition reactions. For instance, cyclization of appropriate precursors under specific conditions can yield the desired compound. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity .
Chemical Reactions Analysis
(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione has a wide range of scientific research applications:
Chemistry: It serves as a scaffold for designing new compounds with potential biological activities.
Biology: The compound is used in studies related to its antimicrobial, antiviral, and antifungal properties.
Medicine: It is explored for its potential therapeutic effects, including antitumor and kinase inhibitory activities.
Industry: The compound is utilized in the development of new pharmaceuticals and bioactive molecules.
Comparison with Similar Compounds
(7R,8aS)-7-hydroxyhexahydropyrrolo[1,2-a]pyrazine-1,4-dione can be compared with other pyrrolopyrazine derivatives, such as:
5H-pyrrolo[2,3-b]pyrazine: Known for its kinase inhibitory activity.
Pyrrolo[1,2-a]pyrazine derivatives: Exhibiting more antibacterial, antifungal, and antiviral activities. The uniqueness of this compound lies in its specific stereochemistry and the diverse range of biological activities it exhibits.
Properties
IUPAC Name |
(7R,8aS)-7-hydroxy-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c10-4-1-5-7(12)8-2-6(11)9(5)3-4/h4-5,10H,1-3H2,(H,8,12)/t4-,5+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRNSMBYASFPQPX-UHNVWZDZSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN2C1C(=O)NCC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN2[C@@H]1C(=O)NCC2=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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